molecular formula C8H10O5 B1303135 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 72324-39-1

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B1303135
Key on ui cas rn: 72324-39-1
M. Wt: 186.16 g/mol
InChI Key: BTJDMDJIAAHSRG-UHFFFAOYSA-N
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Patent
US04612379

Procedure details

The derivatives have not heretofore been known at all, but for the first time the present inventors have found a process for producing 2,2-dimethyl-1,3-dioxin-4-one as a compound belonging thereto. Namely, according to the process reported by the present inventors in Chem. Pharm. Bull. 31, (6) 1896 (1983), 2,2-dimethyl-1,3-dioxin-4-one was obtained from formyl Meldrum's acid in the presence of acetone and using a small amount of toluene or xylene as solvent, with a yield of 31%. This formyl Meldrum's acid seems to have a higher reactivity than that of similar acetyl Meldrum's acid. That is, in the case of the latter acid, its thermal decomposition yielded 2,2,6-trimethyl-1,3-dioxin-4-one, whereas in the case of the former acid, its mere heating in the absence of solvent formed only a resinous substance without yielding 2,2-dimethyl-1,3-dioxin-4-one, but when the former acid was heated in a xylene solvent containing acetone, the compound was obtained for the first time. However, its yield was not only low (yield: 31% as described above), but the loss of the raw material acid due to the resin formation was so great that the recovery of the raw material was impossible.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[O:11][C:9](=O)[C:6](=CO)[C:4](=[O:5])[O:3]1.[CH3:13]C(C1C(=O)OC(C)(C)OC1=O)=O>C1(C)C=CC=CC=1.C1(C)C(C)=CC=CC=1>[CH3:12][C:2]1([CH3:1])[O:3][C:4](=[O:5])[CH:6]=[C:9]([CH3:13])[O:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=O)C(=CO)C(=O)O1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1C(=O)OC(OC1=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=CC(O1)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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